Cimetropium Bromide-d4 is a deuterated derivative of Cimetropium Bromide, a synthetic anticholinergic agent primarily used for the treatment of gastrointestinal disorders such as irritable bowel syndrome. This compound is characterized by its ability to inhibit the action of acetylcholine, thereby reducing smooth muscle contractions in the gastrointestinal tract. The incorporation of deuterium in Cimetropium Bromide-d4 serves to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.
Cimetropium Bromide was first synthesized in the mid-20th century and has been utilized in various therapeutic applications since then. The deuterated version, Cimetropium Bromide-d4, is synthesized to study its metabolic pathways and pharmacological effects more accurately. The synthesis methods are detailed in various patents and scientific literature, which highlight its preparation from scopolamine hydrobromide and other reagents.
Cimetropium Bromide-d4 is classified as an anticholinergic drug. It falls under the broader category of gastrointestinal agents, specifically targeting smooth muscle activity within the digestive system.
The synthesis of Cimetropium Bromide-d4 involves several key steps:
The total yield from these processes typically exceeds 50%, indicating an efficient synthetic route for obtaining Cimetropium Bromide-d4 .
The molecular structure of Cimetropium Bromide-d4 can be represented by its chemical formula, which includes deuterated hydrogen atoms replacing standard hydrogen atoms in the original Cimetropium Bromide structure.
Cimetropium Bromide-d4 undergoes several chemical reactions typical for anticholinergic compounds:
These reactions are crucial for understanding its pharmacodynamics and pharmacokinetics .
Cimetropium Bromide-d4 functions primarily as an antagonist at muscarinic acetylcholine receptors located in the gastrointestinal tract:
Relevant data from analyses indicate that deuteration can enhance stability and alter solubility profiles compared to standard formulations .
Cimetropium Bromide-d4 has several scientific uses:
Cimetropium Bromide-d4 (molecular formula: C₂₁H₂₄D₄BrNO₄; molecular weight: 442.38 g/mol) is a deuterium-labeled isotopologue of the antispasmodic agent Cimetropium Bromide (C₂₁H₂₈BrNO₄, MW 438.36 g/mol) [1] [9]. The deuterium atoms are incorporated at four specific positions within the cyclopropylmethyl substituent attached to the quaternary nitrogen, resulting in a cyclopropyl-d4 group [1]. This strategic deuteration preserves the core tricyclic 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane scaffold and the stereochemical configuration of the parent compound, including the chiral centers at positions 1R,2R,4S,5S,7s,9S [1] [4]. The IUPAC name reflects this precise labeling: (1R,2R,4S,5S,7s,9S)-9-((cyclopropyl-2,2,3,3-d4)methyl)-7-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium bromide [1].
The deuterium substitution minimally alters the compound’s spatial geometry due to nearly identical covalent radii of C–H and C–D bonds (difference: ~0.005 Å). However, the mass increase of 4 atomic mass units (amu) creates a distinct mass spectral signature essential for analytical differentiation [1] [4]. Physicochemical properties, such as solubility and crystalline structure (neat white solid), remain comparable to the non-deuterated form, ensuring consistent chromatographic behavior in separation techniques [1].
Table 1: Structural Characteristics of Cimetropium Bromide-d4
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₄D₄BrNO₄ |
Molecular Weight | 442.38 g/mol |
IUPAC Name | (1R,2R,4S,5S,7s,9S)-9-((cyclopropyl-2,2,3,3-d4)methyl)-7-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium bromide |
Deuterium Positions | Cyclopropyl ring (four deuterium atoms) |
Key Stereocenters | 1R,2R,4S,5S,7s,9S |
The synthesis of Cimetropium Bromide-d4 follows a quaternization strategy analogous to non-deuterated Cimetropium Bromide but incorporates deuterated precursors to achieve regioselective labeling [1] [3]. The key deuterium source is cyclopropylmethyl bromide-d4 (C₄H₃D₄Br, MW 139.03 g/mol), where deuterium atoms fully replace hydrogen in the cyclopropyl ring [3]. This precursor is synthesized via deuteration of cyclopropane derivatives using metal-catalyzed D₂ exchange or deuterated reagents like NaBD₄, ensuring >99% isotopic purity [3] [6].
The reaction sequence begins with scopolamine hydrobromide, which undergoes alkaline hydrolysis using saturated potassium carbonate (K₂CO₃) to liberate the free base scopolamine. This intermediate is extracted with dichloromethane (DCM) under ice-bath conditions to prevent degradation [2] [9]. Subsequent quaternization involves refluxing scopolamine with cyclopropylmethyl bromide-d4 in DCM for 10–15 hours at optimized molar ratios (1.5–1.8:1). The DCM solvent enables high-yield crystallization (48–51% total yield) and simplifies purification by eliminating multi-solvent systems [2] [9].
Table 2: Key Synthetic Routes for Deuterated Antispasmodics
Step | Reaction Conditions | Purpose |
---|---|---|
Hydrolysis | Scopolamine HBr + K₂CO₃ (pH 8–9), DCM extraction | Liberation of free scopolamine base |
Quaternization | Scopolamine + cyclopropylmethyl bromide-d4, reflux in DCM (10–15 h) | N-alkylation to form deuterated quaternary ammonium salt |
Crystallization | Cooling and recrystallization from organic solvent | Isolation of Cimetropium Bromide-d4 with >99% purity |
Deuterium incorporation efficiency hinges on minimizing isotopic dilution and side reactions. The kinetic isotope effect (KIE) of C–D bonds (kH/kD = 2–10) can slow reaction rates, necessitating extended reflux durations (up to 15 hours) to achieve >95% deuteration [6] [7]. Key parameters include:
Post-synthesis, recrystallization from acetone/water mixtures removes non-deuterated contaminants. Sep-Pak C18 cartridges further purify microsomal metabolites, achieving >90% recovery compared to organic solvent extraction (70–80%) [5]. The kinetic isotope effect also enhances metabolic stability by slowing cytochrome P450-mediated oxidation at deuterium-adjacent sites, a critical advantage for tracer studies [1] [7].
Table 3: Optimization Parameters for Deuterium Incorporation
Parameter | Optimized Condition | Impact on Deuteration |
---|---|---|
Molar Ratio (Scopolamine: Precursor) | 1.5–1.8:1 | Minimizes undeuterated byproducts |
Reaction Duration | 10–15 hours (reflux) | Compensates for KIE-induced rate reduction |
Purification Method | Sep-Pak C18 cartridges + recrystallization | Achieves >99% isotopic purity |
Solvent System | Dichloromethane (single solvent) | Simplifies recycling and reduces waste |
Mass Spectrometric Analysis:LC-MS and tandem MS (MS/MS) distinguish Cimetropium Bromide-d4 from its non-deuterated analog by a +4 amu mass shift (m/z 443.4 vs. 439.4 for [M]+) [1] [5]. The isotopic purity is quantified using high-resolution MS, which detects trace impurities (e.g., d3 isotopologues) at levels <0.5% [1]. Fast atom bombardment mass spectrometry (FAB-MS) coupled with Sep-Pak purification minimizes ion suppression from hydrophobic contaminants in microsomal incubates [5].
Nuclear Magnetic Resonance Spectroscopy:¹H-NMR spectra confirm deuterium incorporation through the absence of cyclopropyl proton signals (δ 0.5–1.2 ppm) [4]. Conversely, ²H-NMR reveals distinct quadrupolar resonances at 0.8–1.0 ppm, confirming regioselective deuteration [8]. ¹³C-NMR spectra corroborate structural integrity, with carbon-deuterium coupling (²JCD ≈ 25 Hz) visible at the cyclopropyl carbons [4] [8]. Molecular rotational resonance (MRR) spectroscopy provides ultrahigh-resolution validation by detecting moment-of-inertia differences between isotopomers, resolving positional isomers undetectable by NMR [6].
Cross-Platform Validation:Integrated NMR and multi-LC-MS workflows analyze serum metabolites without deuterium exchange artifacts, confirming the stability of C–D bonds during sample preparation [8]. This approach validates Cimetropium Bromide-d4 as an internal standard for quantifying the parent drug in biological matrices, with a linear response (R² > 0.99) in pharmacokinetic assays [5] [8].
Table 4: Analytical Signatures of Cimetropium Bromide-d4
Technique | Key Diagnostic Feature | Application |
---|---|---|
High-Resolution MS | m/z 443.4 ([M]+), Δ+4 amu vs. non-deuterated form | Quantification of isotopic purity (≥99%) |
¹H-NMR (500 MHz) | Absence of cyclopropyl signals (δ 0.5–1.2 ppm) | Confirms deuterium substitution at cyclopropyl ring |
²H-NMR | Resonances at δ 0.8–1.0 ppm | Direct detection of deuterium atoms |
¹³C-NMR | C–D coupling (²JCD ≈ 25 Hz) at cyclopropyl carbons | Verifies regioselectivity of labeling |
MRR Spectroscopy | Distinct rotational transitions from moments of inertia | Resolves isotopic isomers (e.g., d4 vs. d3) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: